Comparative Potency in Cloned PAR2 Calcium Signaling Assays: SLIGRL-NH2 vs. 2-Furoyl-LIGRLO-NH2
In a direct head-to-head comparison, the peptidomimetic PAR2 agonist 2-furoyl-LIGRLO-NH2 is significantly more potent than SLIGRL-NH2 at increasing intracellular calcium in cells expressing rat PAR2. The study by McGuire et al. (2004) quantified this difference [1].
| Evidence Dimension | Potency for increasing intracellular calcium |
|---|---|
| Target Compound Data | EC50 for SLIGRL-NH2 (implied as 25-fold higher than comparator in rat cells, relative to 10-25x lower potency) |
| Comparator Or Baseline | 2-furoyl-LIGRLO-NH2 |
| Quantified Difference | 2-furoyl-LIGRLO-NH2 is 10 to 25 times more potent than SLIGRL-NH2 in human and rat PAR2-expressing cells, respectively. |
| Conditions | Cultured human and rat PAR2-expressing cells; intracellular calcium mobilization assay. |
Why This Matters
Researchers requiring a high-potency PAR2 agonist for in vitro calcium signaling assays should select 2-furoyl-LIGRLO-NH2; however, SLIGRL-NH2 serves as the essential benchmark for establishing baseline PAR2 pharmacology against which novel agonists are compared.
- [1] McGuire JJ, Saifeddine M, Triggle CR, Sun K, Hollenberg MD. 2-Furoyl-LIGRLO-amide: A Potent and Selective Proteinase-Activated Receptor 2 Agonist. Journal of Pharmacology and Experimental Therapeutics. 2004;309(3):1124-1131. View Source
